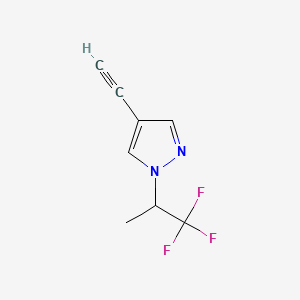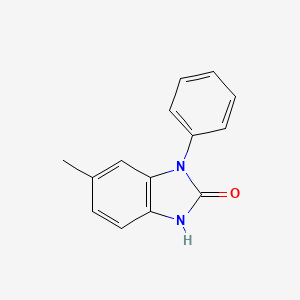
4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with an ethynyl group and a trifluoropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole typically involves the reaction of 1,1,1-trifluoropropan-2-ylhydrazine with ethynyl-containing precursors under controlled conditions. One common method includes the use of cycloaddition reactions, where the hydrazine derivative reacts with an ethynyl compound to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature and solvent choice, are optimized to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include oxidized pyrazoles, reduced dihydropyrazoles, and various substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and trifluoropropyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
Comparison: Compared to similar compounds, 4-Ethynyl-1-(1,1,1-trifluoro-2-propyl)pyrazole is unique due to the presence of both an ethynyl group and a trifluoropropyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H7F3N2 |
|---|---|
Peso molecular |
188.15 g/mol |
Nombre IUPAC |
4-ethynyl-1-(1,1,1-trifluoropropan-2-yl)pyrazole |
InChI |
InChI=1S/C8H7F3N2/c1-3-7-4-12-13(5-7)6(2)8(9,10)11/h1,4-6H,2H3 |
Clave InChI |
SGKNZJLVAHEFNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)F)N1C=C(C=N1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid](/img/structure/B13704870.png)

![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)

![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)



![6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)

